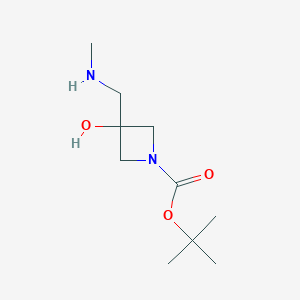

Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate

Descripción

Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxy-3-(methylaminomethyl) substituent at the 3-position. Azetidines, four-membered nitrogen-containing heterocycles, are valuable intermediates in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The tert-butyl carbamate (Boc) group is a common protecting group for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid (TFA)) . The methylaminomethyl side chain introduces a primary amine functionality, which can participate in hydrogen bonding or serve as a handle for further derivatization.

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)5-11-4/h11,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCETCLWFQHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CNC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567504-96-3 | |

| Record name | tert-butyl 3-hydroxy-3-[(methylamino)methyl]azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, at a temperature range of 0-25°C.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by standard purification techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Aplicaciones Científicas De Investigación

Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogs

The following table compares key structural analogs of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate:

*Calculated based on analogous compounds.

Key Observations:

Reactivity: The primary amine in the target compound allows for conjugation (e.g., amide bond formation), unlike the ether (methoxymethyl) or aromatic (pyridinyl) groups . Steric Effects: Bulky substituents like piperidinylmethyl may hinder ring-opening reactions compared to smaller groups .

Synthetic Routes: Most analogs use Boc-protected intermediates, with deprotection via TFA/DCM .

Notes:

- The methylaminomethyl group increases PSA compared to trifluoromethyl, enhancing hydrogen-bonding capacity.

- Safety profiles align with azetidine derivatives, which commonly exhibit skin/eye irritation risks .

Actividad Biológica

Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate (CAS Number: 2567504-96-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Structure : The compound features a tert-butyl group, a hydroxyl group, and a methylaminomethyl side chain attached to an azetidine ring.

Research indicates that tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate exhibits several biological activities:

- Inhibition of Enzymes : It has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .

- Neuroprotective Effects : In vitro studies suggest that this compound can protect astrocytes from amyloid-beta-induced toxicity by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) .

Biological Activity Data

Case Study 1: Neuroprotection in Alzheimer's Models

A study investigated the effects of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated a significant increase in cell viability when treated with the compound alongside Aβ, suggesting a protective mechanism against neurodegeneration. Specifically, cell viability improved from 43.78% to 62.98% when the compound was co-administered with Aβ .

Case Study 2: Scopolamine-Induced Oxidative Stress

In another study, the compound was tested in a scopolamine-induced oxidative stress model in rats. While it showed some reduction in MDA levels compared to controls, the effects were not statistically significant when compared to standard treatments like galantamine. This suggests that while the compound has potential neuroprotective properties, its efficacy may be limited under certain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.